Preclinical studies have shown promise for salirasib's ability to inhibit Ras signaling and tumor growth in various models.
Early clinical trials of salirasib have shown encouraging results regarding safety and tolerability.
Salirasib, also known as S-farnesylthiosalicylic acid, is a synthetic derivative of salicylic acid characterized by the molecular formula C22H30O2S. It is primarily recognized for its potential antineoplastic activity due to its ability to inhibit the activation of Ras proteins, which are implicated in approximately one-third of human cancers. Salirasib functions by dislodging all Ras isoforms from their membrane-anchoring sites, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .
Salirasib's mechanism of action targets the Ras protein, a cellular signaling molecule involved in cell growth and differentiation [, ]. Mutations in Ras can lead to uncontrolled cell division and cancer development []. Salirasib disrupts the anchoring of Ras proteins to the cell membrane, hindering their signaling activity and potentially stopping cancer cell growth [, ].
Additionally, Salirasib's interaction with cellular pathways can lead to apoptosis in cancer cells. For instance, when combined with TRAIL (TNF-related apoptosis-inducing ligand), Salirasib enhances TRAIL-induced apoptosis through mechanisms involving the downregulation of survivin, a protein that inhibits caspase-9 and is associated with cell survival .
Salirasib exhibits notable biological activities, particularly in the context of cancer treatment. Its primary mechanism involves inhibiting Ras protein activity, which is crucial for many oncogenic signaling pathways. Studies have shown that Salirasib can sensitize hepatocarcinoma cells to TRAIL-induced apoptosis by enhancing caspase activity and downregulating survivin levels .
In preclinical studies, Salirasib has been shown to induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. Its ability to modulate apoptotic pathways makes it a candidate for combination therapies aimed at overcoming resistance in cancer treatments .
The synthesis of Salirasib involves several steps starting from salicylic acid derivatives. One common method includes the reaction of salicylic acid with farnesyl bromide under basic conditions to form S-farnesylthiosalicylic acid. This reaction typically requires appropriate solvents and catalysts to facilitate the formation of the thioether linkage that characterizes Salirasib .
Research has also explored modifications to improve the bioavailability and stability of Salirasib through lipophilic modifications, leading to novel analogues with enhanced pharmacological properties .
Salirasib's primary application lies within oncology as a potential therapeutic agent targeting Ras-driven cancers. Its ability to inhibit Ras signaling makes it a promising candidate for treating various malignancies characterized by aberrant Ras activation. Clinical trials have been initiated to evaluate its efficacy and safety in humans, particularly in combination with other therapeutic agents like TRAIL .
Moreover, Salirasib's unique mechanism of action positions it as a valuable tool for research in cancer biology, especially in studies focusing on apoptosis and cell signaling pathways associated with Ras proteins .
Studies examining the interactions of Salirasib with cellular components have highlighted its role in modulating apoptotic pathways. For example, Salirasib enhances TRAIL-induced apoptosis by increasing caspase-3/7 activity across multiple hepatocarcinoma cell lines. This interaction underscores its potential as an adjuvant therapy in cancer treatment strategies aimed at enhancing the effectiveness of existing therapies .
Additionally, research into its pharmacokinetics has indicated challenges related to bioavailability and stability, prompting investigations into modified forms of Salirasib that retain or enhance its therapeutic effects while improving these pharmacological properties .
Salirasib belongs to a class of compounds that target Ras signaling pathways. Here are some similar compounds along with a brief comparison highlighting Salirasib's uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Farnesylthiosalicylic acid | Inhibits Ras protein activation | Parent compound; less selective than Salirasib |
Tipifarnib | Farnesyl transferase inhibitor | Targets farnesylation specifically; broader action |
Lonafarnib | Inhibits farnesyltransferase | Focused on preventing farnesylation; used in clinical trials |
Selumetinib | MEK inhibitor | Directly targets downstream signaling; not a Ras inhibitor |
Sorafenib | Multi-kinase inhibitor | Broader spectrum targeting multiple pathways |
Salirasib's specificity for dislodging Ras proteins from their membrane anchors distinguishes it from other compounds that may target different aspects of Ras signaling or related pathways. This specificity may contribute to its effectiveness in sensitizing cancer cells to apoptosis while minimizing effects on normal cells.
Salirasib, also known as farnesylthiosalicylic acid or by its abbreviated designation FTS, is a synthetic compound with the molecular formula C22H30O2S and a molecular weight of 358.54 g/mol [1] [2] [3]. The compound's IUPAC name is 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid, which reflects its complex molecular architecture [1] [2].
The molecular structure of Salirasib consists of two primary structural components: a salicylic acid moiety and a farnesyl chain. The salicylic acid portion contains a benzene ring with both a carboxyl group (-COOH) and a thiol substituent (-SH) that has been modified through thioether formation. The farnesyl component is a fifteen-carbon isoprenoid chain with three isoprene units, containing two double bonds with (2E,6E) configuration, and three methyl substituents at positions 3, 7, and 11 [1] [2].
The compound is classified as a sesquiterpenoid due to its farnesyl component and simultaneously as a salicylic acid derivative owing to its benzoic acid structure [3] [4]. The CAS registry number for Salirasib is 162520-00-5, and its chemical identifier InChI Key is WUILNKCFCLNXOK-CFBAGHHKSA-N [1] [2] [3].
The physicochemical properties of Salirasib demonstrate its lipophilic nature and limited water solubility. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 7.2, indicating high lipophilicity and preferential partitioning into organic phases over aqueous environments [1]. This high lipophilicity is consistent with the presence of the extended farnesyl chain.
Table 1: Physicochemical Properties of Salirasib
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C22H30O2S | [1] [2] [3] |
Molecular Weight (g/mol) | 358.54 | [1] [2] [3] |
IUPAC Name | 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | [1] [2] |
CAS Number | 162520-00-5 | [1] [2] [3] |
Solubility in DMSO (mg/mL) | 20-72 | [5] [6] [7] |
Solubility in Ethanol (mg/mL) | 20-72 | [6] [7] |
Solubility in Water | Insoluble (2 μg/mL) | [2] [8] [7] |
Storage Temperature (°C) | -20 | [2] [5] |
Stability at -70°C | Stable for 196 days | [9] |
Stability at Room Temperature | Stable for 6 hours | [9] |
LogP (Calculated) | 7.2 | [1] |
InChI Key | WUILNKCFCLNXOK-CFBAGHHKSA-N | [1] [2] |
Color/Appearance | White to off-white powder | Inferred from powder form |
Chemical Classification | Sesquiterpenoid, Salicylic acid derivative | [3] [4] |
The solubility profile of Salirasib reflects its lipophilic character. The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with concentrations ranging from 20 to 72 mg/mL at 25°C [5] [6] [7]. In contrast, Salirasib exhibits extremely poor water solubility, with reported values as low as 2 μg/mL under standard conditions [2] [8] [7]. This hydrophobic nature necessitates the use of organic co-solvents or specialized formulations for aqueous preparations.
Table 2: Solubility Profile of Salirasib
Solvent | Solubility | Conditions | Reference |
---|---|---|---|
Water | Insoluble (2 μg/mL) | Room temperature | [2] [8] [7] |
DMSO | 20-72 mg/mL | 25°C | [5] [6] [7] |
Ethanol | 20-72 mg/mL | 25°C | [6] [7] |
Methanol | Soluble | Not specified | [9] |
PBS (pH 7.2) | 0.5 mg/mL (with ethanol 1:1) | pH 7.2, 1:1 ethanol mixture | [6] |
1-Octanol | High (LogP = 7.2) | Partition coefficient measurement | [1] |
The stability characteristics of Salirasib have been extensively studied for pharmaceutical applications. Long-term stability studies demonstrate that the compound remains stable when stored at -70°C for at least 196 days without significant degradation [9]. At room temperature, Salirasib maintains stability for approximately 6 hours, which is sufficient for most analytical procedures [9]. The compound should be stored at -20°C as a powder to maintain optimal stability over extended periods [2] [5].
Salirasib's relationship to salicylic acid derivatives is fundamental to understanding both its chemical properties and biological activity. The compound retains the core salicylic acid structure, which consists of a benzene ring substituted with both a carboxyl group and a hydroxyl group in the ortho position. However, in Salirasib, the hydroxyl group has been replaced with a sulfur atom that forms a thioether linkage to the farnesyl chain [3] [4].
This structural modification significantly alters the compound's properties compared to native salicylic acid. The replacement of the hydroxyl group with a thioether linkage eliminates the compound's ability to form hydrogen bonds through the phenolic hydroxyl, instead introducing a sulfur atom that can participate in different types of molecular interactions. The carboxyl group remains free and available for hydrogen bonding and ionic interactions, which has been demonstrated to be essential for the compound's biological activity [10].
The salicylic acid backbone provides several important structural features. The aromatic ring system offers π-π stacking interactions and contributes to the compound's overall stability. The carboxyl group serves as both a hydrogen bond donor and acceptor, and its ionization state can be influenced by the local pH environment. Studies have shown that the free carboxyl group is absolutely required for Salirasib's activity, as esterification or amidation of this group results in complete loss of biological function [10].
Furthermore, the benzene ring of the salicylic acid moiety provides a rigid structural framework that positions the carboxyl group and thioether linkage in a specific spatial arrangement. This arrangement is crucial for the compound's ability to interact with its biological targets. Modifications to the benzene ring, such as halogen substitution, have been shown to decrease or eliminate biological activity, indicating the importance of the unsubstituted aromatic system [10].
The design of Salirasib as an S-farnesylcysteine mimetic represents a sophisticated approach to targeting prenylated protein interactions. S-farnesylcysteine is the natural substrate formed when cysteine residues in proteins undergo farnesylation, a post-translational modification essential for proper protein localization and function [12]. The structural similarity between Salirasib and S-farnesylcysteine enables the synthetic compound to compete with the natural substrate for binding to various cellular targets.
Table 3: Structural Comparison of Salirasib and S-farnesylcysteine
Property | Salirasib (FTS) | S-farnesylcysteine | Key Difference |
---|---|---|---|
Molecular Formula | C22H30O2S | C18H31NO2S | Additional carbons in Salirasib |
Molecular Weight (g/mol) | 358.54 | 325.5 | Salirasib is heavier |
Functional Groups | Carboxyl group, Thioether | Amino group, Carboxyl group, Thioether | Salirasib has salicylic acid moiety |
Isoprenoid Chain | Farnesyl (C15) | Farnesyl (C15) | Same farnesyl chain length |
Terminal Modification | Salicylic acid | Cysteine residue | Different terminal chemistry |
Biological Role | Ras inhibitor | Protein prenylation substrate | Opposite functional roles |
Membrane Association | Membrane disruption | Membrane anchoring | Opposite membrane effects |
The farnesyl component of both molecules consists of a fifteen-carbon isoprenoid chain with the same basic structure: three isoprene units connected in a linear fashion with double bonds at the 2,6 positions in the (E,E) configuration [13] . This structural conservation is critical because the farnesyl group serves as the primary recognition element for enzymes and binding proteins that interact with prenylated substrates.
The key structural difference lies in the terminal modification of the molecule. While S-farnesylcysteine contains a cysteine residue with both amino and carboxyl functional groups, Salirasib incorporates a salicylic acid moiety that provides only the carboxyl group but adds the aromatic benzene ring system [14] [15]. This modification fundamentally alters the compound's biological behavior from a substrate that promotes protein-membrane associations to an inhibitor that disrupts such interactions.
The mimetic properties of Salirasib enable it to compete with S-farnesylcysteine for binding to prenylated protein methyltransferase (PPMTase), with a reported inhibition constant (Ki) of 2.6 μM [5]. This competitive inhibition occurs because both molecules present the same farnesyl recognition motif to the enzyme's active site. However, the salicylic acid modification in Salirasib prevents the normal methylation reaction from proceeding, effectively blocking the enzyme's function [16].
Beyond enzyme inhibition, Salirasib's farnesylcysteine mimetic properties allow it to interact with Ras-escort proteins and other farnesyl-binding domains [14] [15]. These interactions are selective for activated Ras proteins, as these proteins undergo conformational changes that expose their farnesyl groups and make them accessible to Salirasib binding. This selectivity is a crucial advantage, as it allows Salirasib to preferentially target dysregulated Ras signaling while leaving normal cellular processes relatively undisturbed [14].
The farnesyl chain in Salirasib also enables the compound to insert into cellular membranes, similar to how prenylated proteins achieve membrane association [13]. However, instead of promoting stable membrane anchoring like natural S-farnesylcysteine, Salirasib disrupts the membrane associations of target proteins by competing for membrane binding sites and interfering with protein-protein interactions within membrane microdomains [14] [15].